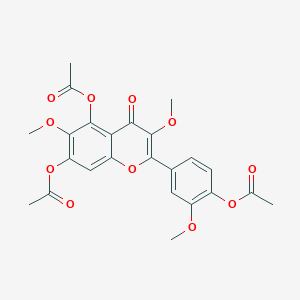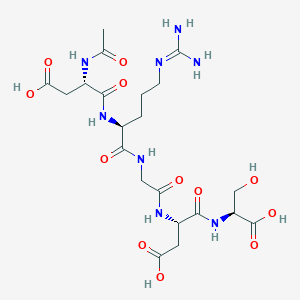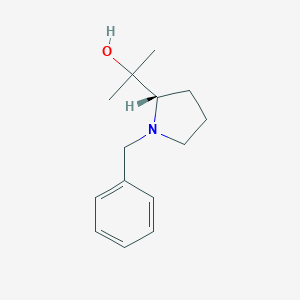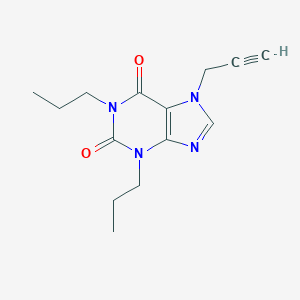
Methyl 5-(4-methoxyphenyl)-5-oxopentanoate
Übersicht
Beschreibung
4-Methoxyphenol, a compound with a similar structure, is an organic compound used in dermatology and organic chemistry . It’s a phenol with a methoxy group in the para position .
Synthesis Analysis
In a study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
In the field of organic chemistry, pinacol boronic esters, which may share some similarities with the compound , are highly valuable building blocks. Protodeboronation of these esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-Methoxybenzyl alcohol, include a melting point of 22-25 °C and a boiling point of 259 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Tetrahydro-γ-Carboline Compounds
Methyl 5-(4-methoxyphenyl)-5-oxopentanoate derivatives are used in synthesizing tetrahydro-γ-carboline compounds, which have biological significance. This process involves a series of reactions like enamination, oxidative annulation, and lactamization (Lv et al., 2013).
Formation of Methyl 5,5-Dimethoxy-4-oxopentanoate
During acid-catalyzed rearrangements in the furan series, treatments lead to the formation of methyl 5,5-dimethoxy-4-oxopentanoate, a compound related to Methyl 5-(4-methoxyphenyl)-5-oxopentanoate (Greene & Lewis, 1978).
Electrosynthesis of Related Compounds
Methyl 5-nitro-4-oxopentanate, closely related to Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, is electroreduced to produce various compounds like 5-amino-4-oxopentanoic acid hydrochloride (Konarev, Lukyanets, & Negrimovskii, 2007).
Pharmaceutical Research and Development
Synthesis of 5-HT3 Receptor Antagonists
Methyl 5-(4-methoxyphenyl)-5-oxopentanoate derivatives contribute to synthesizing potent serotonin-3 receptor antagonists. These antagonists have applications in neuropharmacology and could penetrate the central nervous system effectively (Rosen et al., 1990).
Development of Radioligands
Derivatives of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate are used in the synthesis of radioligands like [O-methyl-11C]fluvoxamine, which is significant for positron emission tomography (PET) in assessing serotonin uptake sites in the brain (Matarrese et al., 1997).
Material Science and Applied Chemistry
- Microporous Poly(Vinylidene Fluoride) Membrane Fabrication: Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound closely related to Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, is used in preparing poly(vinylidene fluoride) hollow fiber membranes. These membranes have applications in filtration and separation technologies (Hassankiadeh et al., 2015).
Biological Activity Studies
- Fungicidal Activity: Derivatives of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate have been synthesized and shown to possess fungicidal activities. This demonstrates the potential of these compounds in agricultural and pharmaceutical applications (Wu, 2013).
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is possible that this compound could influence various biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-(4-methoxyphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-11-8-6-10(7-9-11)12(14)4-3-5-13(15)17-2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIZKCLZDZFXCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390939 | |
| Record name | methyl 5-(4-methoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-methoxyphenyl)-5-oxopentanoate | |
CAS RN |
1847-68-3 | |
| Record name | methyl 5-(4-methoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



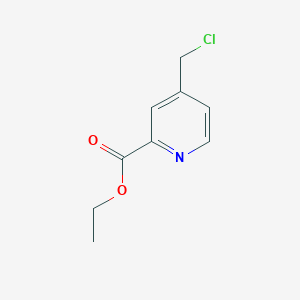
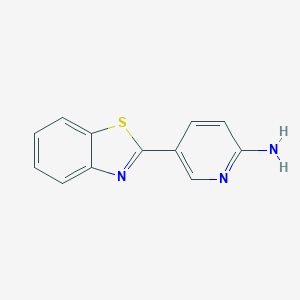
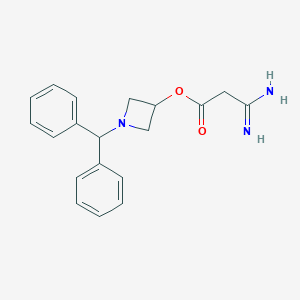
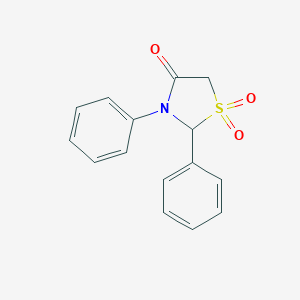
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B177873.png)
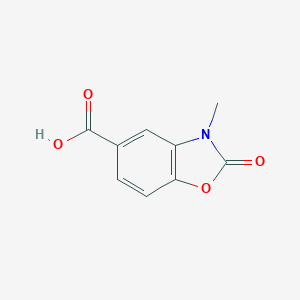
![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)

